molecular formula C32H61N11O10 B12297507 H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH

H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH

Cat. No.: B12297507
M. Wt: 759.9 g/mol
InChI Key: QXFXVXOBAZENRA-UHFFFAOYSA-N
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Description

The compound H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in various scientific and medical applications due to their ability to mimic natural biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of amino acids like lysine and arginine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Scientific Research Applications

H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH depends on its specific application. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of biochemical events, leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Lys-DL-xiThr-DL-Arg-DL-Glu-DL-Lys-DL-Val-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C32H61N11O10

Molecular Weight

759.9 g/mol

IUPAC Name

5-[[6-amino-1-[(1-carboxy-2-methylpropyl)amino]-1-oxohexan-2-yl]amino]-4-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H61N11O10/c1-17(2)24(31(52)53)42-29(50)20(10-5-7-15-34)39-28(49)22(12-13-23(45)46)40-27(48)21(11-8-16-38-32(36)37)41-30(51)25(18(3)44)43-26(47)19(35)9-4-6-14-33/h17-22,24-25,44H,4-16,33-35H2,1-3H3,(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,47)(H,45,46)(H,52,53)(H4,36,37,38)

InChI Key

QXFXVXOBAZENRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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